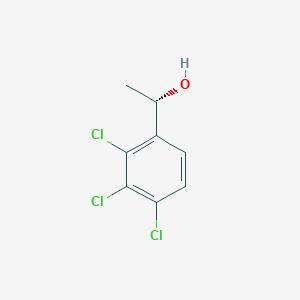
(1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol is an organic compound characterized by the presence of a trichlorophenyl group attached to an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol typically involves the reaction of 2,3,4-trichlorobenzaldehyde with a suitable reducing agent to form the corresponding alcohol. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using similar reducing agents but optimized for higher yields and efficiency. The process may also include purification steps such as recrystallization or distillation to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the compound can lead to the formation of the corresponding alkane.
Substitution: The trichlorophenyl group can participate in nucleophilic substitution reactions, where one or more chlorine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of 2,3,4-trichlorophenyl ethanone or 2,3,4-trichlorobenzaldehyde
Reduction: Formation of 2,3,4-trichlorophenylethane
Substitution: Formation of substituted trichlorophenyl ethanols
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties or as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals or as a reagent in industrial processes.
Wirkmechanismus
The mechanism of action of (1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further research and experimental data.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S)-1-(2,3,4-trichlorophenyl)ethan-1-amine
- (1S)-1-(2,3,4-trichlorophenyl)ethan-1-thiol
- (1S)-1-(2,3,4-trichlorophenyl)ethan-1-ether
Uniqueness
(1S)-1-(2,3,4-trichlorophenyl)ethan-1-ol is unique due to the presence of the trichlorophenyl group, which imparts specific chemical and physical properties. The position and number of chlorine atoms on the phenyl ring can significantly influence the compound’s reactivity and interactions with other molecules.
Eigenschaften
Molekularformel |
C8H7Cl3O |
|---|---|
Molekulargewicht |
225.5 g/mol |
IUPAC-Name |
(1S)-1-(2,3,4-trichlorophenyl)ethanol |
InChI |
InChI=1S/C8H7Cl3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3/t4-/m0/s1 |
InChI-Schlüssel |
YNNJNUFAFGNMQI-BYPYZUCNSA-N |
Isomerische SMILES |
C[C@@H](C1=C(C(=C(C=C1)Cl)Cl)Cl)O |
Kanonische SMILES |
CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B13223033.png)
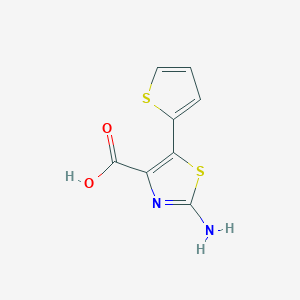
![N-[4-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine](/img/structure/B13223043.png)
![2-(1-Aminobutan-2-yl)bicyclo[3.1.0]hexan-2-ol](/img/structure/B13223049.png)
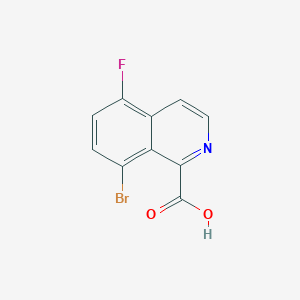
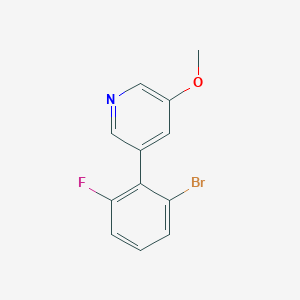
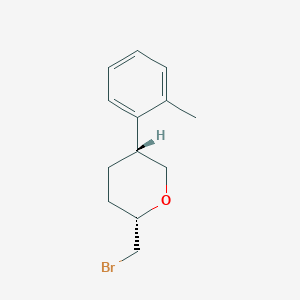

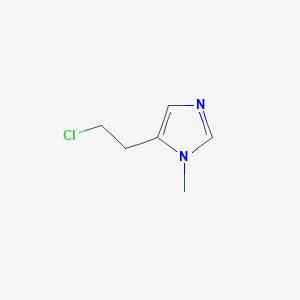

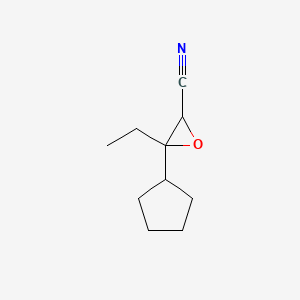
![1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13223104.png)
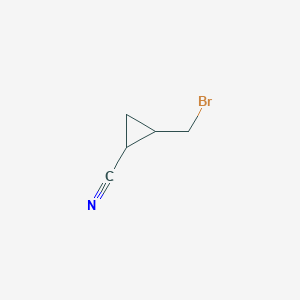
![5-[(1-tert-Butyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one](/img/structure/B13223120.png)
